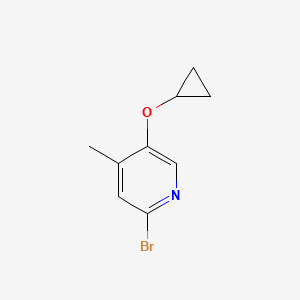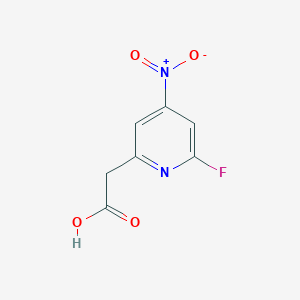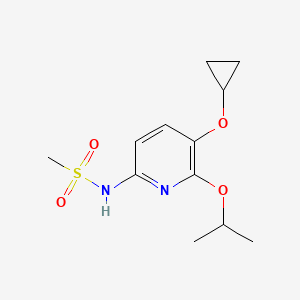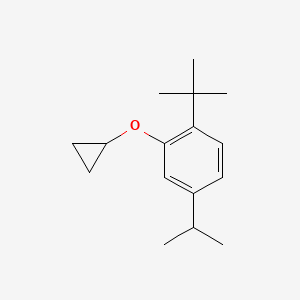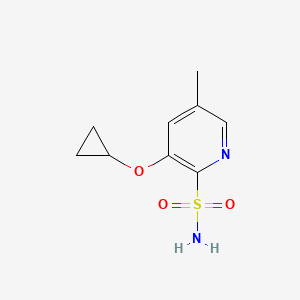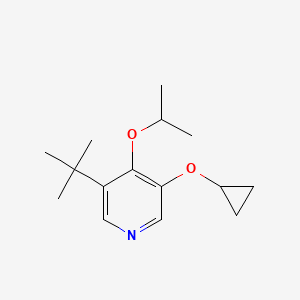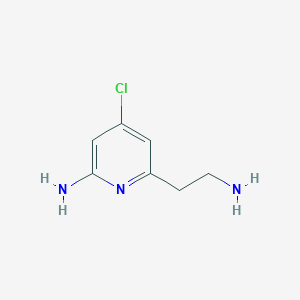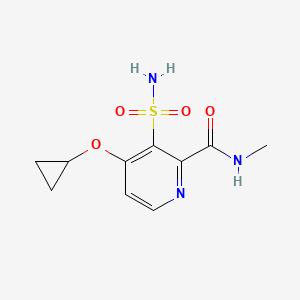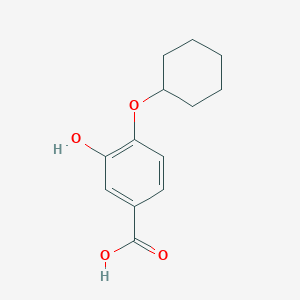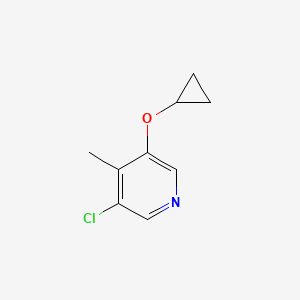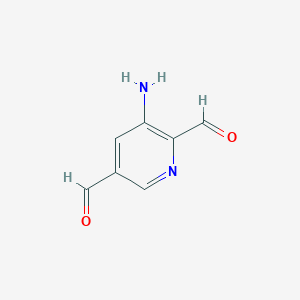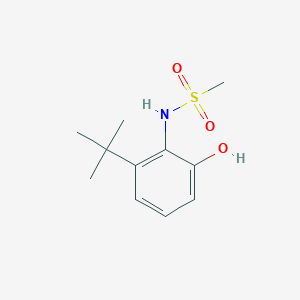
N-(2-Tert-butyl-6-hydroxyphenyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Tert-butyl-6-hydroxyphenyl)methanesulfonamide: is an organic compound that belongs to the class of sulfonamides These compounds are characterized by the presence of a sulfonamide group attached to an aromatic ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Tert-butyl-6-hydroxyphenyl)methanesulfonamide typically involves the reaction of 2-tert-butyl-6-hydroxyaniline with methanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a temperature range of 0-5°C to prevent the decomposition of the reactants.
Industrial Production Methods: In an industrial setting, the production of This compound may involve large-scale batch reactors with precise control over temperature and pH. The use of automated systems ensures consistent product quality and high yield.
Análisis De Reacciones Químicas
Types of Reactions: N-(2-Tert-butyl-6-hydroxyphenyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The sulfonamide group can be reduced to form an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents such as halogens or nitro compounds in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitro-substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry: N-(2-Tert-butyl-6-hydroxyphenyl)methanesulfonamide is used as an intermediate in the synthesis of various organic compounds. It is also used as a ligand in coordination chemistry.
Medicine: Sulfonamide derivatives are known for their antibacterial properties. This compound may have potential as a lead compound for the development of new antibacterial agents.
Industry: The compound can be used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
Molecular Targets and Pathways: The sulfonamide group in N-(2-Tert-butyl-6-hydroxyphenyl)methanesulfonamide can interact with various biological targets, including enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis.
Comparación Con Compuestos Similares
- N-(2-Tert-butyl-4-hydroxyphenyl)methanesulfonamide
- N-(2-Tert-butyl-6-methoxyphenyl)methanesulfonamide
- N-(2-Tert-butyl-6-chlorophenyl)methanesulfonamide
Uniqueness: N-(2-Tert-butyl-6-hydroxyphenyl)methanesulfonamide is unique due to the presence of both the tert-butyl and hydroxy groups on the aromatic ring. These functional groups can influence the compound’s reactivity and biological activity, making it distinct from other sulfonamide derivatives.
Propiedades
Fórmula molecular |
C11H17NO3S |
|---|---|
Peso molecular |
243.32 g/mol |
Nombre IUPAC |
N-(2-tert-butyl-6-hydroxyphenyl)methanesulfonamide |
InChI |
InChI=1S/C11H17NO3S/c1-11(2,3)8-6-5-7-9(13)10(8)12-16(4,14)15/h5-7,12-13H,1-4H3 |
Clave InChI |
VGWVFDOGQDOSEQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=C(C(=CC=C1)O)NS(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


